N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide
Description
N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic amide derivative featuring a benzyl group and a 2-methylquinolin-4-yl moiety attached to an ethanediamide backbone. The quinoline moiety is known for its role in antimalarial and anticancer agents, while the ethanediamide group may influence solubility and stability .
Properties
IUPAC Name |
N-benzyl-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-11-17(15-9-5-6-10-16(15)21-13)22-19(24)18(23)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYPTELGXKABAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide typically involves the reaction of 2-methylquinolin-4-amine with benzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Generation of various substituted quinoline derivatives.
Scientific Research Applications
N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethanediamide-Containing Pharmaceuticals
Benzathine benzylpenicillin, a dibenzylethylenediamine salt of penicillin, shares the ethanediamine backbone but differs in application and substituents. Key contrasts include:
- Bioactivity: Benzathine benzylpenicillin acts as a long-acting antibiotic, while the quinoline-containing ethanediamide may target different pathways (e.g., kinase inhibition or DNA intercalation) .
- Solubility and Stability: The penicillin salt’s low solubility extends its release profile, whereas the quinoline group in the target compound may reduce aqueous solubility but enhance binding to hydrophobic targets .
Comparative Data Table
The table below summarizes inferred properties based on structural analogs and synthesis pathways:
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Synthesis Complexity |
|---|---|---|---|---|
| N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide | ~335.4 (calculated) | Amide, Quinoline, Benzyl | Low (lipophilic) | High (multi-step) |
| N’-benzyl-N-(2-hydroxyethyl)-sarcosine sulfamide | ~312.4 (reported) | Sulfamide, Hydroxyethyl | Moderate | Moderate (3-step) |
| Benzathine benzylpenicillin | 909.07 | Penicillin, Dibenzylethylenediamine | Low (salt form) | High (industrial) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
